N-(2,4-difluorophenyl)-4-fluorobenzamide

Description

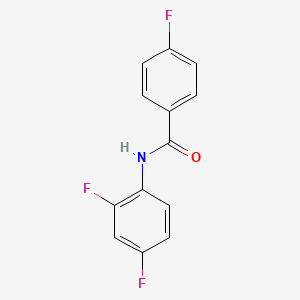

N-(2,4-Difluorophenyl)-4-fluorobenzamide is a fluorinated aromatic benzamide derivative characterized by a 2,4-difluorophenylamine moiety attached to a 4-fluorobenzoyl group. The presence of fluorine atoms at specific positions on both aromatic rings enhances its electronic and steric properties, influencing its reactivity, solubility, and biological interactions. Fluorination is a common strategy in medicinal chemistry to improve metabolic stability, bioavailability, and binding affinity to target proteins .

Properties

Molecular Formula |

C13H8F3NO |

|---|---|

Molecular Weight |

251.2 g/mol |

IUPAC Name |

N-(2,4-difluorophenyl)-4-fluorobenzamide |

InChI |

InChI=1S/C13H8F3NO/c14-9-3-1-8(2-4-9)13(18)17-12-6-5-10(15)7-11(12)16/h1-7H,(H,17,18) |

InChI Key |

QKIQZOKXELPRFU-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1C(=O)NC2=C(C=C(C=C2)F)F)F |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC2=C(C=C(C=C2)F)F)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

This section evaluates key structural analogs, focusing on substituent effects, biological activities, and physicochemical properties.

Substituent Position and Reactivity

| Compound Name | Structural Features | Key Differences | Biological Activity | Reference |

|---|---|---|---|---|

| N-(2,4-Dimethylphenyl)-4-fluorobenzamide | Methyl groups at 2,4-positions on phenyl ring | Fluorine at para position on benzamide | Moderate cytotoxicity | |

| N-(2,4-Difluorophenyl)-2-fluorobenzamide | Fluorine at ortho position on benzamide | Altered electronic environment | Varied receptor binding affinity | |

| N-(2,4-Difluorophenyl)-4-hydroxybenzamide | Hydroxyl group replaces fluorine on benzamide | Increased polarity and H-bonding potential | Enhanced solubility |

Key Insight : The position of fluorine (ortho vs. para) and substitution with polar groups (e.g., hydroxyl) significantly alter electronic distribution and intermolecular interactions. For example, the para-fluorine in the target compound enhances metabolic stability compared to ortho-substituted analogs .

Heterocyclic and Polycyclic Modifications

| Compound Name | Structural Features | Unique Aspects | Biological Activity | Reference |

|---|---|---|---|---|

| N-(2,4-Difluorophenyl)-6-methoxy-2H-chromene-3-carboxamide | Chromene ring with methoxy group | Extended π-conjugation | Anticancer potential | |

| N-(2,4-difluorophenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide | Oxazole ring | Improved metabolic stability | Enzyme inhibition | |

| N-(2,4-difluorophenyl)-1-phenylcyclopentane-1-carboxamide | Cyclopentane ring | Conformational rigidity | Enhanced target selectivity |

Key Insight : Incorporation of heterocycles (e.g., oxazole, chromene) or aliphatic rings (e.g., cyclopentane) introduces steric constraints and modulates lipophilicity. The oxazole derivative, for instance, demonstrates superior metabolic stability due to reduced oxidative degradation .

Substituent-Driven Bioactivity

| Compound Name | Key Functional Groups | Biological Activity | Mechanism of Action | Reference |

|---|---|---|---|---|

| N-(2,4-difluorophenyl)-2′,4′-difluoro-4-hydroxybiphenyl-3-carboxamide | Biphenyl core with hydroxyl group | Anticancer activity | Topoisomerase inhibition | |

| N-(2,4-difluorophenyl)guanidine | Guanidine group | Analgesic properties | Nav1.7 sodium channel inhibition |

Key Insight : Functional groups like hydroxyl or guanidine can redirect biological activity toward specific pathways. The biphenyl derivative’s planar structure facilitates intercalation into DNA, while the guanidine group enables ion channel interactions .

Physicochemical and Pharmacokinetic Comparisons

Lipophilicity (LogP) :

- Target compound: LogP ≈ 3.1 (predicted)

- N-(2,4-Difluorophenyl)-4-hydroxybenzamide: LogP ≈ 2.3 (reduced due to hydroxyl group)

- Oxazole analog: LogP ≈ 3.5 (increased due to heterocycle)

Solubility :

- Hydroxyl-substituted analogs show 2–3× higher aqueous solubility than fluorinated counterparts .

Metabolic Stability :

- Oxazole and cyclopentane derivatives exhibit longer half-lives (t₁/₂ > 6 hours) in hepatic microsomes compared to unmodified benzamides (t₁/₂ ~2 hours) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.